TPSA Advantage Over 1-Methyl and 1,4-Dimethyl Analogs
The C4 methoxy substituent in 4-Methoxy-1-methylisoquinoline elevates the topological polar surface area (TPSA) to 22.1 Ų, compared to 12.9 Ų for both 1-methylisoquinoline and 1,4-dimethylisoquinoline [1]. This represents a 71% relative increase in polar surface area, which is a primary determinant of oral bioavailability and blood-brain barrier penetration. The compound's TPSA remains identical to that of 4-methoxyisoquinoline (22.1 Ų), but the C1 methyl group restores the LogP to 2.5—an optimal value for CNS drug candidates—versus 2.1 for 4-methoxyisoquinoline [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA: 22.1 Ų; XLogP3: 2.5 |
| Comparator Or Baseline | 1-Methylisoquinoline: TPSA 12.9 Ų, XLogP3 2.5; 4-Methoxyisoquinoline: TPSA 22.1 Ų, XLogP3 2.1; 1,4-Dimethylisoquinoline: TPSA 12.9 Ų, XLogP3 2.9 |
| Quantified Difference | TPSA: +9.2 Ų (71% increase) over 1-methylisoquinoline; XLogP3: +0.4 units over 4-methoxyisoquinoline |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18 for TPSA) |
Why This Matters
The compound uniquely balances a moderately high TPSA with an optimal LogP for membrane permeability, making it a preferred scaffold when both oral bioavailability and target engagement are required—a profile not simultaneously achieved by any mono-substituted or dimethyl analog.
- [1] PubChem. (2026). Computed physicochemical properties for 4-Methoxy-1-methylisoquinoline (CID 45091170), 1-Methylisoquinoline (CID 15592), 4-Methoxyisoquinoline (CID 3785489), and 1,4-Dimethylisoquinoline (CID 321436). National Center for Biotechnology Information. View Source
